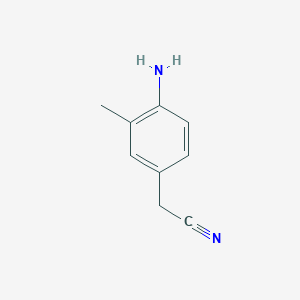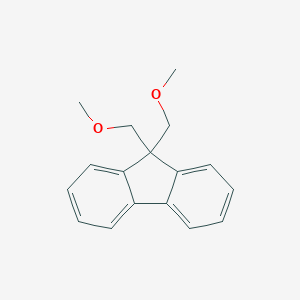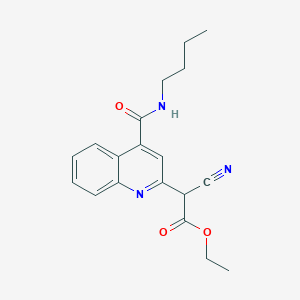
Ethyl 4-((butylamino)carbonyl)-alpha-cyano-2-quinolineacetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 4-((butylamino)carbonyl)-alpha-cyano-2-quinolineacetate, also known as EBCQ, is a chemical compound with potential applications in scientific research. It belongs to the class of quinoline derivatives and is synthesized using a specific method. In
Mécanisme D'action
The mechanism of action of Ethyl 4-((butylamino)carbonyl)-alpha-cyano-2-quinolineacetate is not fully understood. However, it is believed to exert its anticancer activity by inducing apoptosis, or programmed cell death, in cancer cells. It may also inhibit the activity of certain enzymes involved in cancer cell growth. The antimicrobial activity of Ethyl 4-((butylamino)carbonyl)-alpha-cyano-2-quinolineacetate is thought to be due to its ability to disrupt bacterial cell membranes.
Biochemical and Physiological Effects:
Ethyl 4-((butylamino)carbonyl)-alpha-cyano-2-quinolineacetate has been found to have several biochemical and physiological effects. In vitro studies have shown that it can induce DNA damage and cell cycle arrest in cancer cells. It has also been shown to reduce the production of reactive oxygen species, which can cause cellular damage. In animal studies, Ethyl 4-((butylamino)carbonyl)-alpha-cyano-2-quinolineacetate has been found to reduce tumor growth and improve survival rates in mice with cancer.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using Ethyl 4-((butylamino)carbonyl)-alpha-cyano-2-quinolineacetate in lab experiments is its potential as a novel anticancer and antimicrobial agent. However, its limited solubility in water may make it difficult to use in certain experimental settings. Additionally, more research is needed to fully understand its mechanism of action and potential side effects.
Orientations Futures
There are several future directions for research on Ethyl 4-((butylamino)carbonyl)-alpha-cyano-2-quinolineacetate. One area of interest is its potential as a therapeutic agent for cancer and bacterial infections. Further studies are needed to determine its efficacy in vivo and to identify any potential side effects. Additionally, research on the synthesis of Ethyl 4-((butylamino)carbonyl)-alpha-cyano-2-quinolineacetate and its derivatives may lead to the development of more potent and selective compounds.
Méthodes De Synthèse
Ethyl 4-((butylamino)carbonyl)-alpha-cyano-2-quinolineacetate can be synthesized using a multi-step process that involves the reaction of 2-cyanoacetamide with ethyl 4-chloro-2-oxo-1,2-dihydroquinoline-3-carboxylate in the presence of butylamine. The resulting product is then purified using column chromatography to obtain Ethyl 4-((butylamino)carbonyl)-alpha-cyano-2-quinolineacetate in a pure form.
Applications De Recherche Scientifique
Ethyl 4-((butylamino)carbonyl)-alpha-cyano-2-quinolineacetate has potential applications in scientific research, particularly in the field of medicinal chemistry. It has been shown to exhibit anticancer activity by inhibiting the growth of various cancer cell lines. Additionally, Ethyl 4-((butylamino)carbonyl)-alpha-cyano-2-quinolineacetate has been found to possess antimicrobial activity against several bacterial strains, including Staphylococcus aureus and Escherichia coli.
Propriétés
Numéro CAS |
194713-19-4 |
|---|---|
Nom du produit |
Ethyl 4-((butylamino)carbonyl)-alpha-cyano-2-quinolineacetate |
Formule moléculaire |
C19H21N3O3 |
Poids moléculaire |
339.4 g/mol |
Nom IUPAC |
ethyl 2-[4-(butylcarbamoyl)quinolin-2-yl]-2-cyanoacetate |
InChI |
InChI=1S/C19H21N3O3/c1-3-5-10-21-18(23)14-11-17(15(12-20)19(24)25-4-2)22-16-9-7-6-8-13(14)16/h6-9,11,15H,3-5,10H2,1-2H3,(H,21,23) |
Clé InChI |
XDQKGGAWSJWYLH-UHFFFAOYSA-N |
SMILES |
CCCCNC(=O)C1=CC(=NC2=CC=CC=C21)C(C#N)C(=O)OCC |
SMILES canonique |
CCCCNC(=O)C1=CC(=NC2=CC=CC=C21)C(C#N)C(=O)OCC |
Synonymes |
Ethyl 4-((butylamino)carbonyl)-alpha-cyano-2-quinolineacetate |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



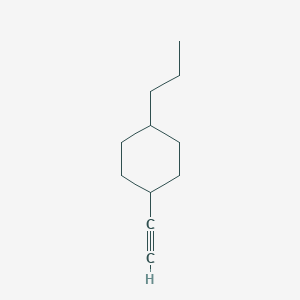
![5-Hydroxy-1,5-dihydropyrido[2,3-b]pyrazine-2,3-dione](/img/structure/B65755.png)
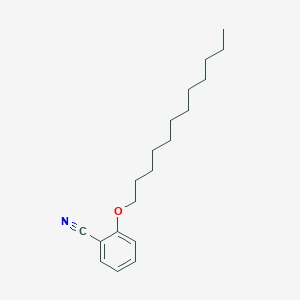
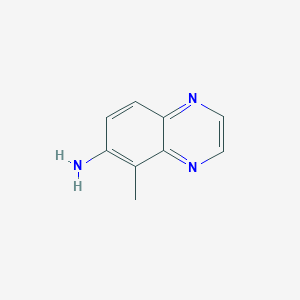
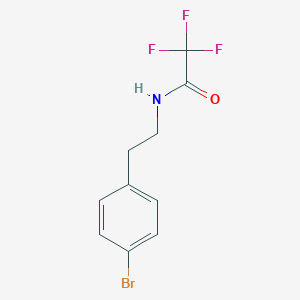
![Bicyclo[2.2.1]heptane-2,5-diamine](/img/structure/B65769.png)
![Tris[bis(trifluoromethylsulfonyl)amino] ytterbium](/img/structure/B65772.png)

